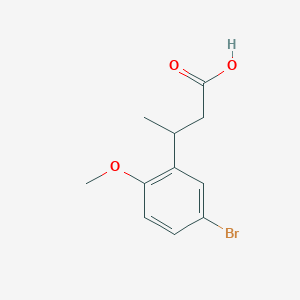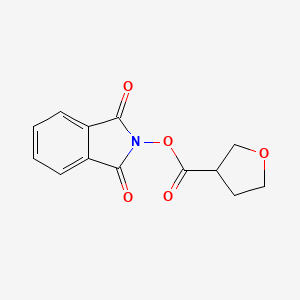
1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate: is a compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate can be synthesized through a condensation reaction involving an aromatic primary amine and a maleic anhydride derivative . This reaction typically occurs under mild conditions and results in the formation of the desired compound with high yield.
Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal-catalyzed reactions and organocatalytic methods . These methods offer robust techniques for the efficient construction of complex heterocyclic structures, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of new drugs and treatments for various diseases .
Medicine: The compound’s potential as a therapeutic agent has led to its investigation in the field of medicinal chemistry. Researchers are exploring its use in the treatment of cancer, infectious diseases, and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-isoindoline-1,3-dione: This compound shares a similar isoindoline nucleus and carbonyl groups, making it structurally related to 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate.
1,3-Dioxoisoindolin-2-yl (tert-butoxycarbonyl)glycinate:
Uniqueness: this compound stands out due to its unique combination of an isoindoline nucleus and a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
2127881-32-5 |
|---|---|
Formule moléculaire |
C13H11NO5 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) oxolane-3-carboxylate |
InChI |
InChI=1S/C13H11NO5/c15-11-9-3-1-2-4-10(9)12(16)14(11)19-13(17)8-5-6-18-7-8/h1-4,8H,5-7H2 |
Clé InChI |
JNYDZIWMKNMTSZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


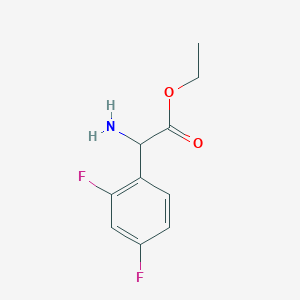
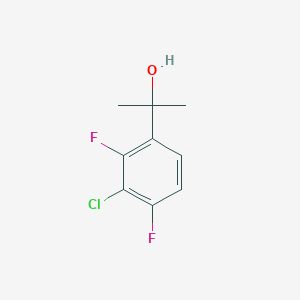
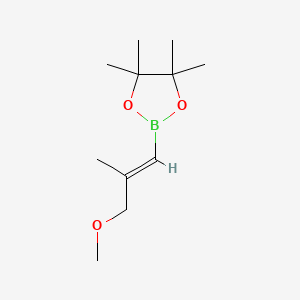
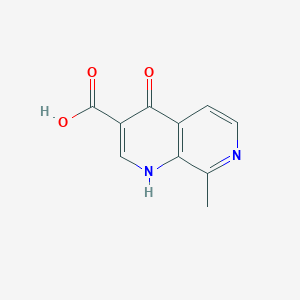
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13579356.png)


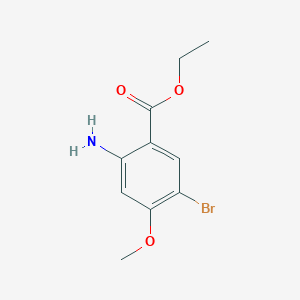
aminehydrochloride](/img/structure/B13579397.png)
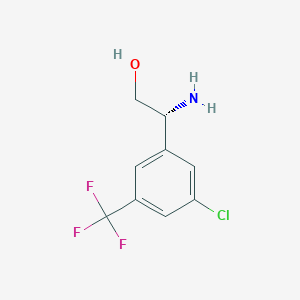
![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)
